(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride
Description
(2S)-2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride is a chiral amino acid derivative featuring an indole core, a benzyl-substituted amide group, and a hydrochloride salt. Structurally, it combines the aromaticity of indole with the hydrogen-bonding capacity of the amide and ammonium groups, making it relevant in medicinal chemistry and peptide mimetic studies. Its synthesis typically involves coupling tryptophan derivatives with benzylamine under carbodiimide-mediated conditions, followed by purification via column chromatography . The compound’s stereochemistry and functional groups influence its physicochemical and biological properties, which are critical when comparing it to analogs.
Properties
IUPAC Name |
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17;/h1-9,12,16,20H,10-11,19H2,(H,21,22);1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRQXDQMYCCJX-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and benzylamine.
Formation of the Amide Bond: The key step in the synthesis is the formation of the amide bond between the indole derivative and benzylamine. This is usually achieved through a condensation reaction using coupling agents like N,N’-Dicyclohexylcarbodiimide (DCC) or N,N’-Diisopropylcarbodiimide (DIC) in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Scientific Research Applications
While specific applications of (2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride were not found within the provided search results, related compounds offer insight. For example, 2-Amino-1-(2,3-dihydro-1H-indol-1-YL)-3-phenyl-1-propanone hydrochloride is noted as a useful research compound, with potential antimicrobial properties. Studies on indole derivatives, which share structural similarities with this compound, have demonstrated anticancer activity and neuroprotective effects. N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide, another related compound, has also shown potential anticancer, neuroprotective, and anti-inflammatory properties.
Given these findings, this compound may be valuable in research areas such as:
- Anticancer research : As an indole derivative, it may possess anticancer properties.
- Neuroprotection studies : It could potentially offer neuroprotective effects, similar to other related compounds.
- Antimicrobial research : It may exhibit antimicrobial activity, warranting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, such as apoptosis and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs lie in the substitution of the amide nitrogen or modifications to the indole moiety. Below is a comparative analysis:
Notes:
- The benzyl-substituted derivative exhibits higher molecular weight and melting point compared to methyl- or primary amide analogs, attributed to enhanced van der Waals interactions and crystallinity from the hydrochloride salt .
- H-Trp-NH₂·HCl lacks the benzyl group, reducing steric bulk and increasing metabolic stability as an endogenous metabolite .
Biological Activity
(2S)-2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide hydrochloride, also known by its CAS number 159098-64-3, is a compound that has garnered interest in various biological research areas. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₀ClN₃O
- Molecular Weight : 329.8 g/mol
- CAS Number : 159098-64-3
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and anticancer research.
Anticonvulsant Activity
One significant area of study is the compound's anticonvulsant properties. In animal models, it has shown efficacy in protecting against seizures induced by various stimuli, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These studies suggest that the compound may function as a broad-spectrum anticonvulsant agent with a favorable safety profile .
Anticancer Potential
Recent investigations have highlighted the potential of this compound in cancer therapy. It has been observed to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in anticancer drug discovery .
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Neurotransmitter Systems : The compound influences neurotransmitter levels, which may contribute to its anticonvulsant effects.
- Induction of Apoptosis : In cancer cells, it triggers apoptosis through pathways involving caspases and Bcl-2 family proteins.
- Cell Cycle Regulation : It affects key regulators of the cell cycle, leading to growth inhibition in malignant cells.
Case Studies
Several studies have documented the effects of this compound:
ADME-Tox Profile
The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the compound have been evaluated:
- Absorption : High permeability in artificial membrane permeability assays.
- Distribution : Favorable distribution characteristics due to lipophilicity.
- Metabolism : Metabolically stable with minimal interaction with cytochrome P450 enzymes.
- Excretion : Predicted to have a low risk of accumulation in the body.
- Toxicity : No significant hepatotoxic effects noted in HepG2 cells at tested concentrations .
Q & A
Basic Research Question
- NMR : H and C NMR are critical for verifying stereochemistry and indole ring integrity. For example, the indole NH proton typically resonates at δ 10.5–11.0 ppm, while the benzyl group appears as a singlet near δ 7.3 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] calculated 356.16, observed 356.15) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (0.1% TFA) gradients .
How should researchers resolve contradictions in spectral data during characterization?
Advanced Research Question
Discrepancies in NMR or HRMS data may arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
- Tautomerism : The indole NH can exhibit dynamic exchange, broadening signals; use DO shake tests to confirm .
- Impurities : Compare with literature (e.g., C shifts for the benzylamide carbonyl at ~170 ppm ). Contradictory HRMS peaks may indicate salt adducts (e.g., [M+Na] vs. [M+H]), requiring recalibration .
What strategies are effective for evaluating the compound’s biological activity, particularly antimicrobial effects?
Advanced Research Question
- SAR Studies : Modify the benzyl or indole substituents to assess impact. For instance, replacing the benzyl group with a pyridinyl moiety (as in compound 3n) enhanced activity against Mycobacterium tuberculosis H37Rv .
- Assay Design : Use resazurin-based microdilution assays (MIC ≤12.5 µg/mL) for antitubercular screening .
- Mechanistic Probes : Test inhibition of bacterial CYP51 enzymes via fluorescence polarization .
How do solubility and stability profiles influence formulation for in vivo studies?
Basic Research Question
- Solubility : The hydrochloride salt enhances aqueous solubility (≥44.2 mg/mL in HO). For DMSO stock solutions, use concentrations ≤46.3 mg/mL to avoid precipitation .
- Stability : Store at -20°C in airtight containers; the indole ring is susceptible to oxidation under light or humid conditions .
- Bioavailability : Co-solvents like PEG-400 improve absorption in animal models .
What advanced safety protocols are required during large-scale synthesis?
Advanced Research Question
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to manage HCl vapors during salt formation .
- PPE : Flame-retardant lab coats, nitrile gloves (tested for permeation resistance to amides), and full-face respirators with organic vapor cartridges .
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
How can computational modeling guide structural modifications for enhanced target binding?
Advanced Research Question
- Docking Studies : Use software like AutoDock Vina to predict interactions with Bcl-2/Mcl-1 proteins. The indole moiety shows π-π stacking with Phe112 in Mcl-1 .
- MD Simulations : Assess conformational stability of the benzylamide group in aqueous environments (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR Models : Correlate logP values (calculated ~1.8) with membrane permeability for CNS-targeted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
